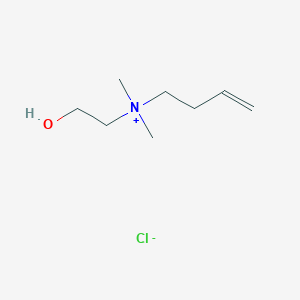
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride is a quaternary ammonium compound with a hydroxyl group and a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride typically involves the reaction of N,N-dimethylbut-3-en-1-amine with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N,N-dimethylbut-3-en-1-amine+ethylene oxide+HCl→N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form amines.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted ammonium compounds.
Scientific Research Applications
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity and cell lysis. This property makes it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-(2-hydroxyethyl)ammonium chloride
- N,N-Dimethyl-N-(2-hydroxyethyl)-N-(2-chloroethyl)ammonium chloride
- N,N-Dimethyl-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)ammonium chloride
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride is unique due to its butenyl chain, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
108864-32-0 |
|---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
but-3-enyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C8H18NO.ClH/c1-4-5-6-9(2,3)7-8-10;/h4,10H,1,5-8H2,2-3H3;1H/q+1;/p-1 |
InChI Key |
SGWYLUGRGUBYAD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCC=C)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















